molecular formula C9H7BrF2 B12436836 3-(4-Bromo-3,5-difluorophenyl)-1-propene

3-(4-Bromo-3,5-difluorophenyl)-1-propene

Katalognummer: B12436836
Molekulargewicht: 233.05 g/mol
InChI-Schlüssel: KASLRABQNMPSNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromo-3,5-difluorophenyl)-1-propene is an organic compound characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to a propene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves starting with 3,5-difluorophenyl acetate and adding bromine to achieve the desired brominated product . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the bromination process.

Industrial Production Methods

Industrial production of 3-(4-Bromo-3,5-difluorophenyl)-1-propene may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromo-3,5-difluorophenyl)-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Addition Reactions: The propene group can participate in addition reactions with halogens or hydrogen.

Common Reagents and Conditions

    Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of alkanes or alkenes.

Wissenschaftliche Forschungsanwendungen

3-(4-Bromo-3,5-difluorophenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-Bromo-3,5-difluorophenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Bromo-3,5-difluorophenyl)-1-propene is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with a propene group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Eigenschaften

Molekularformel

C9H7BrF2

Molekulargewicht

233.05 g/mol

IUPAC-Name

2-bromo-1,3-difluoro-5-prop-2-enylbenzene

InChI

InChI=1S/C9H7BrF2/c1-2-3-6-4-7(11)9(10)8(12)5-6/h2,4-5H,1,3H2

InChI-Schlüssel

KASLRABQNMPSNU-UHFFFAOYSA-N

Kanonische SMILES

C=CCC1=CC(=C(C(=C1)F)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.